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Introduction

J147 is a synthetic derivative of curcumin, a component of the spice turmeric.[1][2] It was
developed as a potent, orally active neuroprotective agent with the potential for cognitive
enhancement.[3] Extensive research has focused on its therapeutic potential for
neurodegenerative disorders, particularly Alzheimer's disease. J147 exists as (E) and (2)
geometrical isomers due to the restricted rotation around the carbon-nitrogen double bond in its
hydrazide structure. The majority of published research has been conducted on the (E)-isomer
of J147. This guide provides a comprehensive overview of the chemical structure and biological
properties of J147, with a focus on the well-characterized (E)-isomer. At present, there is a
notable lack of publicly available data specifically characterizing the (Z)-isomer and directly
comparing its properties to the (E)-isomer.

Chemical Structure and Physicochemical Properties

The chemical name for J147 is N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-
methoxyphenyl)methylenelacetohydrazide.[4] The structure of J147 features a
trifluoroacetylated hydrazide linker connecting a 2,4-dimethylphenyl ring and a 3-
methoxybenzylidene group. The presence of the C=N double bond in the hydrazone moiety
gives rise to the (E) and (Z) isomers.

Table 1: Physicochemical Properties of (E)-J147
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Property Value Reference

N-(2,4-dimethylphenyl)-2,2,2-
trifluoro-N'-[(E)-(3-

IUPAC Name _ [4]
methoxyphenyl)methylideneam

ino]acetamide

Molecular Formula C18H17F3N202 [2]

Molecular Weight 350.33 g/mol [3]

1146963-51-0 (E/Z isomers),
CAS Number _ [4][5]
1807913-16-1 (E-isomer)

Appearance Light yellow oil [6]

Solubility = 16.65 mg/mL in DMSO [3]

Biological Properties and Mechanism of Action

(E)-J147 has demonstrated significant neuroprotective and neurotrophic activities in various
preclinical models.[1][7][8] Its primary molecular target has been identified as the mitochondrial
F1FO-ATP synthase, a key enzyme in cellular energy production.[9] By binding to ATP
synthase, J147 modulates cellular bioenergetics, leading to a cascade of downstream effects
that are beneficial for neuronal health.

Table 2: In Vitro Biological Activities of (E)-J147

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/j147
https://www.researchgate.net/publication/373714119_Current_evidence_for_J147_as_a_potential_therapeutic_agent_in_nervous_system_disease_a_narrative_review
https://file.glpbio.com/quotepdf/product.php?token=58Igcty7OEaX8lOCuvoLtqiUbYmWPzjvayC5rRLSRlXbjtngoNzxU3FKTp-Z_ob2ZFM_KZWnTSlq6U_DDp9UpSztpFBRxcE1OJoDvD6CawpSlm1ptvKrZm_L1PTl12NApQcyCsS7N6byt
https://pubchem.ncbi.nlm.nih.gov/compound/j147
https://drugmap.idrblab.net/data/drug/details/DMMWX7N
https://www.echemi.com/produce/pr2509171499-n-2-4-dimethylphenyl-2-2-2-trifluoro-n-3-methoxybenzylidene-acetohydrazide-cas-1146963-51-0-j-147.html
https://file.glpbio.com/quotepdf/product.php?token=58Igcty7OEaX8lOCuvoLtqiUbYmWPzjvayC5rRLSRlXbjtngoNzxU3FKTp-Z_ob2ZFM_KZWnTSlq6U_DDp9UpSztpFBRxcE1OJoDvD6CawpSlm1ptvKrZm_L1PTl12NApQcyCsS7N6byt
https://pmc.ncbi.nlm.nih.gov/articles/PMC10481599/
https://alzped.nia.nih.gov/neurotrophic-compound-j147
https://pmc.ncbi.nlm.nih.gov/articles/PMC3706879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8854339/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2886471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Activity Assay EC50/IC50 Reference
Neuroprotection

(glutamate-induced HT22 cells 60-115 nM [3]

toxicity)

Neuroprotection

(iodoacetic acid- HT22 cells 60-115 nM [3]

induced toxicity)

Neurotrophic activity ] ]
) Primary cortical
(trophic factor 25 nM [2]
_ neurons
withdrawal)

Signaling Pathways Modulated by (E)-J147

(E)-J147 exerts its neuroprotective effects through the modulation of at least two major
signaling pathways:

o AMP-Activated Protein Kinase (AMPK) / Acetyl-CoA Carboxylase (ACC) Pathway: By
targeting ATP synthase, J147 leads to an increase in cellular AMP levels, which in turn
activates AMPK.[9] Activated AMPK then phosphorylates and inhibits ACC, a key enzyme in
fatty acid synthesis.[9] This shift in metabolism is thought to enhance cellular energy
homeostasis and protect neurons from age-related decline.

o Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) Pathways: (E)-
J147 has been shown to increase the expression of BDNF and NGF, two critical
neurotrophins that support neuronal survival, growth, and synaptic plasticity.[8] The
upregulation of these neurotrophic factors is a key mechanism underlying the cognitive-
enhancing effects of J147.[8]

Experimental Protocols
Synthesis of (E)-J147

The synthesis of (E)-J147 is a two-step process:
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Formation of the Hydrazone: 3-methoxybenzaldehyde is reacted with (2,4-
dimethylphenyl)hydrazine hydrochloride in ethanol at room temperature to form the
corresponding hydrazone.

Trifluoroacetylation: The resulting hydrazone is then reacted with trifluoroacetic anhydride in
the presence of triethylamine in dichloromethane at 0°C to yield (E)-J147 as a light yellow oil.

[6]

Note: A detailed protocol for the separation of the (E) and (Z) isomers of J147 is not readily

available in the scientific literature.

In Vitro Neuroprotection Assay against Glutamate-
Induced Toxicity in HT22 Cells

This assay assesses the ability of a compound to protect neuronal cells from excitotoxicity.

Cell Culture: HT22 mouse hippocampal neuronal cells are cultured in appropriate media and
seeded into 96-well plates.

Compound Treatment: Cells are pre-treated with various concentrations of (E)-J147 for a
specified period (e.g., 24 hours).

Glutamate Challenge: Glutamate is added to the wells to induce excitotoxicity.

Viability Assessment: After an incubation period (e.g., 24 hours), cell viability is measured
using a standard method such as the MTT assay or by quantifying lactate dehydrogenase
(LDH) release into the culture medium.[3][10][11]

Western Blot Analysis of AMPK Phosphorylation

This method is used to determine the activation of the AMPK pathway.

Cell Lysis: Cells or tissue samples treated with (E)-J147 are lysed to extract total protein.

Protein Quantification: The protein concentration of the lysates is determined using a
standard assay (e.g., BCA assay).
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o SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a
membrane (e.g., PVDF or nitrocellulose).

e Immunoblotting: The membrane is incubated with primary antibodies specific for
phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with appropriate
secondary antibodies.

o Detection: The protein bands are visualized using a chemiluminescent or fluorescent
detection system. The ratio of p-AMPK to total AMPK is calculated to determine the extent of
AMPK activation.

BDNF Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the levels of BDNF in biological samples.

o Sample Preparation: Cell culture supernatants, cell lysates, or tissue homogenates are
collected from (E)-J147-treated and control groups.

o ELISA Procedure: The samples are added to a microplate pre-coated with a capture
antibody specific for BDNF. Following incubation and washing steps, a detection antibody
conjugated to an enzyme (e.g., horseradish peroxidase) is added.

e Substrate Addition and Detection: A substrate for the enzyme is added, resulting in a
colorimetric reaction. The absorbance is measured using a microplate reader.

e Quantification: The concentration of BDNF in the samples is determined by comparing the
absorbance values to a standard curve generated with known concentrations of recombinant
BDNF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Current evidence for J147 as a potential therapeutic agent in nervous system disease: a
narrative review - PMC [pmc.ncbi.nlm.nih.gov]

. researchgate.net [researchgate.net]
. file.glpbio.com [file.glpbio.com]
.J147 | C18H17F3N202 | CID 25229652 - PubChem [pubchem.ncbi.nlm.nih.gov]

2
3
4
o 5. Details of the Drug | DrugMAP [drugmap.idrblab.net]
6. echemi.com [echemi.com]
7. alzped.nia.nih.gov [alzped.nia.nih.gov]

8

. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's
disease mice - PMC [pmc.ncbi.nlm.nih.gov]

» 9. The Alzheimer’s disease drug candidate J147 decreases blood plasma fatty acid levels via
modulation of AMPK/ACC1 signaling in the liver - PMC [pmc.ncbi.nlm.nih.gov]

e 10. mdpi.com [mdpi.com]
e 11. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [(E/Z)-J147 Isomers: A Technical Guide on Chemical
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2886471#chemical-structure-and-properties-of-e-z-
j147-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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